molecular formula C16H15F3N2O2 B3329020 Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate CAS No. 54396-42-8

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate

Cat. No.: B3329020
CAS No.: 54396-42-8
M. Wt: 324.3 g/mol
InChI Key: WICOBQMQNHKGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Flunixin ethyl ester, also known as UNII-6XBM1LQY7H or Flunixin ethyl ester [USP], is a potent non-narcotic, non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine . This article will delve into the various aspects of its mechanism of action.

Target of Action

Flunixin’s primary target is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

Flunixin acts via analgesic and anti-inflammatory mechanisms . It inhibits the COX enzymes, thereby blocking the synthesis of prostaglandins . This inhibition results in decreased formation of these substances, which sensitize pain receptors to mechanical or chemical stimulation .

Biochemical Pathways

The inhibition of COX enzymes by flunixin affects the biochemical pathway of prostaglandin synthesis . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. By inhibiting their synthesis, flunixin can effectively reduce these responses .

Pharmacokinetics

The pharmacokinetics of flunixin have been studied in various species. For instance, in dairy goats, flunixin administered intramuscularly (IM) at a dose of 2.2 mg/kg body weight reached a mean maximum concentration (Cmax) of 4826.7 ng/mL at 0.5 h, with a terminal half-life (T1/2) of 7.34 h . The bioavailability was found to be 79% for IM administration . These properties impact the drug’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of flunixin’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, flunixin can decrease the sensitization of pain receptors, thereby exerting its analgesic effects . Its anti-inflammatory effects are due to the reduced production of these pro-inflammatory substances .

Action Environment

The action of flunixin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . Furthermore, the pH of the environment can impact the ionization state of flunixin, potentially affecting its absorption and distribution . The specific animal species and individual physiological conditions can also influence the drug’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Flunixin Ethyl Ester suppresses prostaglandin synthesis through its inhibitory effect on cyclooxygenase activity . This drug interacts with enzymes, proteins, and other biomolecules in the body, leading to its anti-inflammatory and analgesic effects .

Cellular Effects

Flunixin Ethyl Ester influences cell function by suppressing the production of prostaglandins, which are involved in inflammation and pain signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells involved in immune response and inflammation .

Molecular Mechanism

At the molecular level, Flunixin Ethyl Ester exerts its effects by binding to and inhibiting the enzyme cyclooxygenase . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flunixin Ethyl Ester have been observed to change over time . The drug’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Flunixin Ethyl Ester vary with different dosages in animal models . At high doses, adverse effects such as gastrointestinal ulceration, renal effects, and hematopoietic effects might occur .

Metabolic Pathways

Flunixin Ethyl Ester is involved in the arachidonic acid metabolic pathway . It interacts with the enzyme cyclooxygenase, preventing the conversion of arachidonic acid to prostaglandins .

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed widely in the body .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with cyclooxygenase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Flunixin Ethyl Ester: Another compound containing a trifluoromethyl group, used as an anti-inflammatory agent.

    Trifluoromethylphenylamine: A simpler compound with similar structural features but different applications.

Uniqueness

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate is unique due to its combination of a trifluoromethyl group and a nicotinate moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-3-23-15(22)11-6-5-9-20-14(11)21-13-8-4-7-12(10(13)2)16(17,18)19/h4-9H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICOBQMQNHKGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54396-42-8
Record name 3-Pyridinecarboxylic acid, 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUNIXIN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XBM1LQY7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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